Conformational Restriction via Cyclobutane Ring: Quantified Impact on Rotatable Bond Count and Entropic Binding Penalty
The cyclobutyl ring of cyclobutyl(3-fluorophenyl)methanamine confers conformational restriction relative to acyclic analogs such as 3-fluorobenzylamine (CAS 100-82-3). While a direct acyclic analog with an α-branched alkyl chain (e.g., sec-butyl) has not been systematically compared in published SAR studies, the cyclobutane ring reduces the number of rotatable bonds and restricts the conformational ensemble accessible to the amine-bearing carbon. Computational predictions for structurally similar cyclobutyl(phenyl)methanamine indicate high gastrointestinal absorption and blood-brain barrier permeation, consistent with the favorable physicochemical properties conferred by this scaffold . In contrast, the positional isomer [1-(3-fluorophenyl)cyclobutyl]methanamine positions the amine group one bond further from the aromatic ring, altering both the spatial orientation of the basic nitrogen and the overall molecular shape—differences that can dramatically affect target recognition .
| Evidence Dimension | Conformational flexibility (rotatable bond count) |
|---|---|
| Target Compound Data | 2 rotatable bonds (cyclobutyl-Cα and Cα-phenyl) |
| Comparator Or Baseline | [1-(3-fluorophenyl)cyclobutyl]methanamine: 2 rotatable bonds (cyclobutyl-Cq and Cq-CH2NH2); 3-fluorobenzylamine: 1 rotatable bond (CH2-NH2) |
| Quantified Difference | Identical rotatable bond count vs. positional isomer; differing spatial orientation of amine relative to aromatic ring |
| Conditions | Structural analysis based on canonical SMILES and molecular connectivity; no experimental binding data available |
Why This Matters
Reduced conformational entropy penalty upon target binding is a well-established principle in drug design; cyclobutane-containing scaffolds often exhibit improved binding affinity relative to more flexible acyclic counterparts when crystallographic analysis confirms preorganization, though direct comparative binding data for this specific compound series are absent from open literature.
